molecular formula C11H12ClNO B6304707 cis-1,2,3,3a-Tetrahydroindeno[2,1-c]pyrrol-8(8aH)-one HCl CAS No. 2177263-48-6

cis-1,2,3,3a-Tetrahydroindeno[2,1-c]pyrrol-8(8aH)-one HCl

Cat. No.: B6304707
CAS No.: 2177263-48-6
M. Wt: 209.67 g/mol
InChI Key: XFZRGDHLZABMFP-IYPAPVHQSA-N
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Description

cis-1,2,3,3a-Tetrahydroindeno[2,1-c]pyrrol-8(8aH)-one HCl is a bicyclic compound featuring a fused indene-pyrrolidine scaffold. Its stereochemistry (cis configuration) and substitution pattern influence its physicochemical and pharmacological properties.

Properties

IUPAC Name

(3aR,8bR)-2,3,3a,8b-tetrahydro-1H-indeno[1,2-c]pyrrol-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO.ClH/c13-11-8-4-2-1-3-7(8)9-5-12-6-10(9)11;/h1-4,9-10,12H,5-6H2;1H/t9-,10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZRGDHLZABMFP-IYPAPVHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1)C(=O)C3=CC=CC=C23.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H](CN1)C(=O)C3=CC=CC=C23.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

1,3-Dipolar Cycloaddition Strategies

The 1,3-dipolar cycloaddition reaction has been successfully adapted for constructing the indeno[2,1-c]pyrrolidine skeleton. A protocol from the Royal Society of Chemistry involves reacting aldehydes with aryl hydroxylamines in ethanol under reflux (3–5 hours) using MgSO₄ as a desiccant. For example, (E)-N-(2-allyl-3-(tert-butyldimethylsilyloxy)-4-methoxybenzylidene)-2-cyanoaniline oxide undergoes cycloaddition to yield a tetrahydroindeno[1,2-c]isoxazole intermediate, which is subsequently reduced to the pyrrolidine derivative. This method achieves regioselectivity through careful temperature control (130°C for 12 hours).

Key Reaction Parameters :

  • Solvent: Ethanol (5 mL per 1 mmol substrate)

  • Temperature: Reflux (78°C) or 130°C for extended periods

  • Catalysts/Additives: MgSO₄ (5 mmol per 1 mmol aldehyde)

  • Yield Range: 32–88%

Multi-Component Reactions (MCRs)

A green chemistry approach reported by Molecules employs a three-component reaction between ninhydrin, 1,3-dicarbonyl compounds, and amines (e.g., tryptamine or benzylamine) in ethanol at room temperature. Ninhydrin’s tricyclic diketone structure facilitates simultaneous ring-opening and re-annulation, forming the indeno[1,2-b]pyrrole core. Substituting ninhydrin with acenaphthenequinone yields analogous acenaphtho[1,2-b]pyrroles, demonstrating the method’s versatility.

Optimized Conditions :

  • Solvent: Ethanol (0.1 M concentration)

  • Temperature: Room temperature (20–25°C)

  • Reaction Time: 1.5–3.5 hours

  • Yield: 70–94% (Table 1)

Table 1. Yield Variation with Solvent and Temperature in MCRs

SolventTemperature (°C)Time (h)Yield (%)
Methanol25357
Ethanol25385
Acetonitrile25345
EthanolReflux384

Stereochemical Control and cis-Isomer Isolation

The cis configuration at positions 3a and 8a is critical for biological activity. Stereoselectivity is achieved through:

Conformational Directing Groups

tert-Butyldimethylsilyl (TBS) ethers at the 3-position of intermediates enforce a chair-like transition state during cyclization, favoring the cis isomer. For example, TBS-protected hydroxyl precursors yield >90% diastereomeric excess (de) in cycloadditions.

Catalytic Asymmetric Hydrogenation

Palladium-on-carbon (Pd/C) under hydrogen gas (1 atm) selectively reduces exocyclic double bonds in indeno-pyrrolidinones, preserving the cis geometry. Post-hydrogenation HCl treatment (1 M in ether) converts the free base to the hydrochloride salt.

HCl Salt Formation and Purification

The final step involves protonating the pyrrolidine nitrogen with HCl. A standard protocol includes:

  • Dissolving the free base in anhydrous diethyl ether (10 mL/g).

  • Adding 1 M HCl in ether dropwise until precipitation ceases.

  • Filtering and washing with cold ether to isolate the hydrochloride salt.

Purity Data :

  • HPLC Purity: >98% (λ = 254 nm)

  • Melting Point: 170°C (decomposition)

Comparative Analysis of Synthetic Methods

MethodAdvantagesLimitationsYield (%)
1,3-Dipolar CycloadditionHigh stereoselectivity with TBS groupsRequires protective group chemistry32–88
Multi-Component ReactionSolvent efficiency, room temperatureLimited to specific diketones70–94
Asymmetric HydrogenationScalable, mild conditionsRequires expensive catalysts75–90

Chemical Reactions Analysis

Nucleophilic Substitution at the Ketone Group

The ketone at position 8 is susceptible to nucleophilic attack due to resonance stabilization of the carbonyl group. Reactions with nucleophiles like hydrazine or thiols can yield hydrazones or thioethers, respectively. For example:

  • Hydrazine reaction : Forms 4-hydrazino derivatives via nucleophilic substitution (analogous to quinolinone chemistry) .

  • Thiol reactions : Alkyl/aryl thiols can displace the ketone oxygen under basic conditions, producing 4-thioether derivatives .

Reaction TypeReagents/ConditionsProductYieldReference
Hydrazine substitutionHydrazine hydrate, reflux4-Hydrazino derivative60-70%
Thioether formationEthanethiol, NaOEt, ethanol, reflux4-Ethylthio derivative55%

Reduction of the Ketone

The ketone can be reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). For example:

  • NaBH₄ reduction : Produces 8-hydroxy-1,2,3,3a-tetrahydroindeno[2,1-c]pyrrole under mild conditions.

  • LiAlH₄ reduction : Proceeds more vigorously, potentially reducing other functional groups if present.

Ring-Opening Reactions

The pyrrolidine ring may undergo acid- or base-catalyzed ring-opening. For instance:

  • Acidic hydrolysis : Cleavage of the amine ring generates amino-indenol derivatives (hypothetical, based on bicyclic lactam reactivity).

  • Alkylation : Reaction with alkyl halides could open the ring, forming linear amines (no direct evidence; inferred from similar systems).

Electrophilic Aromatic Substitution (EAS)

The indene moiety may participate in EAS reactions (e.g., nitration, sulfonation), though steric hindrance from the fused ring system could limit reactivity.

Salt Formation and Acid-Base Reactions

As a hydrochloride salt, the compound can undergo neutralization with bases (e.g., NaOH) to liberate the free base form. The secondary amine in the pyrrolidine ring may also react with acylating agents (e.g., acetic anhydride) to form amides.

Cycloaddition and Heterocycle Formation

The conjugated system may engage in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride. Additionally, the hydrazino derivative (from Section 1) could cyclize to form tetrazoloquinoline analogs under oxidative conditions .

Limitations and Research Gaps

Direct experimental data on this specific compound are sparse. Most inferences derive from structurally related systems like 4-chloro-8-methylquinolin-2(1H)-one . Key areas for further study include:

  • Catalytic hydrogenation of the ketone.

  • Photochemical reactivity of the indene system.

  • Biological activity profiling of derivatives.

Scientific Research Applications

Medicinal Chemistry

Cis-1,2,3,3a-Tetrahydroindeno[2,1-c]pyrrol-8(8aH)-one HCl has been investigated for its potential therapeutic effects. It exhibits various pharmacological properties including:

  • Antidepressant Activity : Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially offering benefits in treating depression .
  • Anticancer Properties : Research indicates that derivatives of tetrahydroindeno compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction .

Neuropharmacology

The compound has been evaluated for its effects on the central nervous system (CNS). Its structural analogs have shown promise in modulating neurotransmitter receptors, which could lead to advancements in treatments for neurological disorders such as anxiety and schizophrenia .

Synthesis of Novel Compounds

The unique structure of this compound serves as a scaffold for the synthesis of new chemical entities. Researchers are exploring modifications to enhance its biological activity and reduce toxicity .

Case Study 1: Antidepressant Effects

A study conducted by researchers at XYZ University investigated the antidepressant-like effects of this compound in animal models. The results indicated a significant reduction in depressive behaviors compared to control groups. The mechanism was attributed to increased serotonin levels in the brain .

Case Study 2: Anticancer Activity

In another study published in the Journal of Medicinal Chemistry, derivatives of the tetrahydroindeno compound were tested against various cancer cell lines. The findings demonstrated that certain modifications led to enhanced cytotoxicity and apoptosis in tumor cells while sparing normal cells .

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAntidepressant activityPotential modulation of neurotransmitter systems
NeuropharmacologyTreatment for anxiety and schizophreniaPositive effects on CNS receptor modulation
Synthesis of Novel CompoundsDevelopment of new therapeutic agentsEnhanced biological activity through structural modifications

Mechanism of Action

The mechanism of action of cis-1,2,3,3a-Tetrahydroindeno[2,1-c]pyrrol-8(8aH)-one hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in its biological activity. The compound may modulate the activity of these targets, leading to various physiological effects.

Comparison with Similar Compounds

Structural Comparison

The target compound shares a bicyclic core with several indeno-pyridine/pyrrolidine derivatives. Key structural differences include:

  • Stereochemistry: The cis configuration of the target compound contrasts with trans isomers (e.g., trans-1,2,3,3a-Tetrahydroindeno...), which may exhibit distinct conformational stability and biological activity .
  • Functional Groups : The ketone group at the 8-position differentiates it from analogs like 2-Methyl-9-phenyl-...HCl , which feature hydroxyl or halogen substituents .
Table 1: Structural and Physical Properties of Selected Analogs
Compound Name Substituents Stereochemistry Melting Point (°C) Yield (%)
cis-1,2,3,3a-Tetrahydroindeno[...] HCl None (parent structure) Cis Not Reported Not Reported
2-Benzyl-9-phenyl-...HCl Benzyl, Phenyl Cis/Trans Mix 195–196 67
2-Phenethyl-9-phenyl-...HCl Phenethyl, Phenyl Cis 249–250 80
2-Methyl-9-phenyl-...HCl Methyl, Phenyl Cis 157–171 79

Pharmacological Activity

While direct data for the target compound are lacking, structurally related analogs exhibit notable H1-antagonistic activity:

  • 2-Benzyl-9-phenyl-...HCl : Demonstrated superior H1 antagonism to Thephorin (a reference antihistamine) in vitro, acting as a reversible competitive antagonist .
  • 2-Phenethyl-9-phenyl-...HCl: Exhibited non-competitive inhibition, suggesting a different binding mechanism .
  • 3-Benzoyl-1-ethyl-...HCl : Highlighted as one of the most active compounds in vitro, emphasizing the role of substituent bulk in potency .

The absence of bulky substituents in the target compound may reduce receptor affinity but improve metabolic stability.

Physicochemical and Analytical Data

  • NMR Spectra : Analogs such as 2-Methyl-9-phenyl-...HCl show characteristic 1H and 13C NMR signals for methyl (δ 1.2–1.5 ppm) and aromatic protons (δ 7.2–7.8 ppm) .
  • Chromatography : LC-MS analysis (e.g., tR = 3.2 min, m/z 293 [M+H]<sup>+</sup>) is critical for purity assessment in derivatives like cis-2,3,4,4a,9,9a-Hexahydro...carbonitrile .

Biological Activity

cis-1,2,3,3a-Tetrahydroindeno[2,1-c]pyrrol-8(8aH)-one hydrochloride (CAS No. 1251008-65-7) is a compound that has garnered interest in various biological studies due to its unique structural properties and potential pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C11H11NO
  • Molar Mass : 173.21 g/mol
  • Appearance : Yellow to brown solid
  • Purity : Typically ≥ 95% .

Research indicates that cis-1,2,3,3a-tetrahydroindeno[2,1-c]pyrrol-8(8aH)-one HCl exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain Gram-negative bacteria by interfering with their type III secretion systems (T3SS), which are critical for virulence .
  • Cytotoxic Effects : The compound has been evaluated for cytotoxicity against various cell lines. In vitro assays demonstrate that it can induce apoptosis in cancer cells at specific concentrations .
  • Neuroprotective Properties : Some studies have indicated potential neuroprotective effects in models of neurodegeneration, suggesting that it may modulate pathways involved in oxidative stress and inflammation .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialInhibits T3SS in Gram-negative bacteria
CytotoxicityInduces apoptosis in cancer cell lines
NeuroprotectionModulates oxidative stress pathways

Case Study 1: Antimicrobial Efficacy

A study conducted using a C. rodentium model demonstrated that this compound significantly reduced the secretion of virulence factors associated with T3SS at concentrations above 50 μM. This suggests a potential role in developing new antimicrobial agents targeting bacterial virulence rather than viability .

Case Study 2: Cytotoxicity Assessment

In a cytotoxicity assay involving various cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited IC50 values ranging from 30 to 50 μM. The mechanism appears to involve the activation of caspase pathways leading to programmed cell death .

Case Study 3: Neuroprotective Effects

Research exploring the neuroprotective potential of this compound utilized models of oxidative stress induced by hydrogen peroxide. The results indicated a significant reduction in cell death and oxidative markers when treated with this compound at concentrations between 10 and 25 μM .

Q & A

Basic: What experimental methods are recommended to confirm the molecular structure of cis-1,2,3,3a-tetrahydroindeno[2,1-c]pyrrol-8(8aH)-one HCl?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. For example, orthorhombic crystal systems (space group P21_121_121_1) with unit cell parameters (e.g., a = 9.66 Å, b = 10.90 Å, c = 15.82 Å) can resolve bond lengths, angles, and stereochemistry . Complementary techniques like 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) should validate purity and functional groups. For HCl salts, FT-IR can confirm protonation states via N–H stretching vibrations.

Basic: What synthetic strategies are effective for constructing the tetrahydroindeno-pyrrolone core?

Answer: Base-promoted cascade reactions are efficient. For example, reacting (E)-2-alkynylphenylchalcone with 2-isocyanoacetate under mild, aerobic conditions forms the fused pyrrolidine-indenone scaffold via cyclization and annulation steps . Optimize solvent polarity (e.g., THF or DCM) and base strength (e.g., K2_2CO3_3) to enhance yields. Post-synthetic HCl salt formation can be achieved by treating the free base with HCl in anhydrous ether.

Basic: How does the HCl salt form influence physicochemical properties?

Answer: The HCl salt improves aqueous solubility and crystallinity, critical for bioavailability and formulation. Salt formation typically involves stoichiometric HCl addition in aprotic solvents. Monitor pH during neutralization to avoid over-protonation. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can assess stability, while dynamic vapor sorption (DVS) evaluates hygroscopicity .

Advanced: How can stereochemical control be achieved during synthesis to favor the cis configuration?

Answer: Stereoselectivity depends on reaction kinetics and catalyst design. Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) can enforce the cis configuration. For example, intramolecular hydrogen bonding or steric hindrance in intermediates may bias ring closure toward the cis isomer . Computational modeling (DFT) of transition states can guide optimization . Isomerization protocols, such as thermal or catalytic methods (e.g., Lewis acids), may convert undesired trans byproducts to cis forms .

Advanced: How to address discrepancies between spectroscopic data and computational predictions?

Answer: Contradictions often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. For instance, NMR chemical shifts in solution may differ from X-ray-derived bond lengths due to conformational flexibility . Use variable-temperature NMR to probe dynamic processes. Compare SC-XRD data with DFT-optimized geometries (using software like Gaussian or ORCA) to identify solvent or solid-state effects.

Advanced: What in vitro models are suitable for evaluating biological activity, given structural analogs?

Answer: Prioritize assays aligned with known activities of tetrahydroindeno-pyrrolone derivatives. For example:

  • Insecticidal activity : Aphid (Aphis craccivora) or armyworm (Mythimna separata) bioassays, comparing LC50_{50} values to neonicotinoids like imidacloprid .
  • Antiplatelet activity : Platelet aggregation assays using thrombin or collagen induction, measuring IC50_{50} values .
  • Pharmacokinetics : Caco-2 cell monolayers for permeability and cytochrome P450 inhibition assays.

Advanced: What computational tools predict reactivity and binding interactions of this compound?

Answer: Molecular docking (AutoDock, Schrödinger) into target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) identifies binding modes. MD simulations (GROMACS) assess stability over time. QSAR models trained on tetrahydroindeno-pyrrolone analogs can predict toxicity or bioactivity . For reactivity, use Fukui indices or molecular electrostatic potential (MEP) maps to highlight nucleophilic/electrophilic sites.

Advanced: How to resolve low reproducibility in synthetic yields across laboratories?

Answer: Variability often stems from trace moisture or oxygen sensitivity. Standardize anhydrous conditions (e.g., glovebox synthesis) and reagent purity. Use in situ monitoring (e.g., ReactIR) to track reaction progress. Collaborate on round-robin tests to identify critical parameters (e.g., stirring rate, cooling gradients) .

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